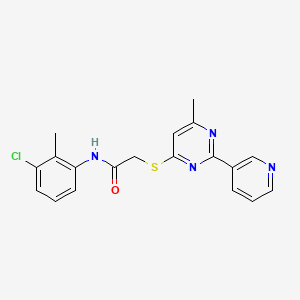

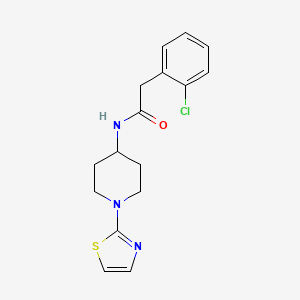

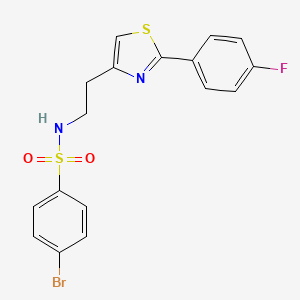

![molecular formula C25H23FN2O3S B2550353 N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 686744-10-5](/img/structure/B2550353.png)

N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, which are crucial components of many biologically active natural and synthetic compounds, has been explored in recent research. One study describes the synthesis of new derivatives of 2,3-dimethylindole by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole. The reaction's feasibility is influenced by the redox potential of the starting amides and steric factors. The presence of a free C=C bond in the quinoid ring of the starting arylsulfonamides allows the reaction to proceed under a 1,4-addition scheme, yielding N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides, which are potentially biologically active .

Molecular Structure Analysis

The molecular structure of indole derivatives is significant as it relates to their biological activity. The study mentioned above synthesized compounds that can exhibit various biological activities, such as being a para amino benzoic acid antagonist or a glutamyl endopeptidase II inhibitor. The structure of these compounds, particularly the presence of the indole moiety and the sulfonamide group, is crucial for their potential pharmacological effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives are complex and involve multiple steps. The study indicates that the reaction between the starting arylsulfonamides and 2,3-dimethylindole can lead to reduction and 1,4-addition, depending on the redox potential of the aroylamides. The 1,4-addition product was specifically obtained for the 2,3-dimethyl derivative, which has the lowest redox potential among the investigated aroylamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized indole derivatives are not explicitly detailed in the provided data. However, the biological activity analysis using the PASS program suggests that these compounds have properties that make them suitable for various pharmacological activities. The study implies that the synthesized products have the potential to interact with biological systems in a way that could be beneficial for treating phobic disorders or as insulysin inhibitors, among other activities .

While the provided data does not include specific case studies, the research on antitumor sulfonamides offers insights into the relationship between structure and gene expression. Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, leading to the selection of potent cell cycle inhibitors for clinical trials. The gene expression changes induced by these compounds have been characterized using high-density oligonucleotide microarray analysis, providing a deeper understanding of the pharmacophore structure and drug-sensitive cellular pathways . This approach exemplifies how molecular structure analysis can inform the development of new therapeutic agents.

Applications De Recherche Scientifique

Fluorescent Molecular Probes Development

Researchers have synthesized new fluorescent molecular probes with a structure similar to N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide. These probes, incorporating sulfonyl groups and dimethylamino groups, exhibit strong solvent-dependent fluorescence, indicating their potential for developing ultrasensitive fluorescent molecular probes to study biological events and processes due to their "push-pull" electron transfer system, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Protein Analysis Enhancement

A water-soluble sulfo-3H-indocyanine dye, with properties akin to the core structure of N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, was utilized for protein derivatization, followed by HPLC separation and fluorescence detection. This method, leveraging the dye's characteristics, significantly improved detection sensitivity for protein analysis, suggesting that similar structures could be potent tools in detecting low abundance proteins and quantitative protein analysis (Qiao et al., 2009).

Advanced NNRTIs Development

Indolyl aryl sulfones, sharing a core motif with N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, have been identified as a class of highly potent NNRTIs against both wild-type HIV-1 and clinically relevant drug-resistant mutants. These compounds, through strategic modifications, have shown significant potential in overcoming resistance, making them promising candidates for clinical trials and highlighting the versatility of the core structure in developing therapeutics (Silvestri & Artico, 2005).

Fuel-Cell Applications

Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, structurally related to N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, has demonstrated promising results for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, showing the potential of the core structure in contributing to the development of efficient and durable fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O3S/c1-17-7-12-22(18(2)13-17)27-25(29)16-32(30,31)24-15-28(23-6-4-3-5-21(23)24)14-19-8-10-20(26)11-9-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWISPCVTRVNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

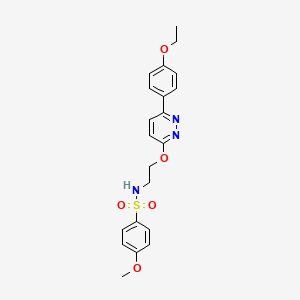

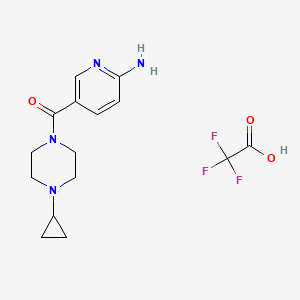

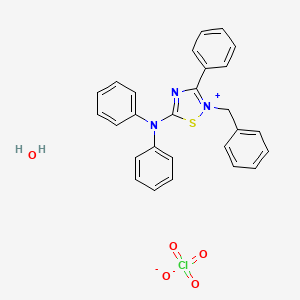

![2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2550270.png)

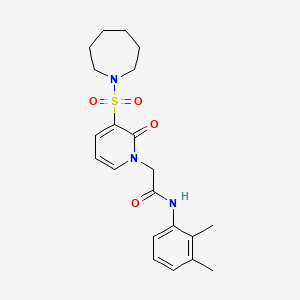

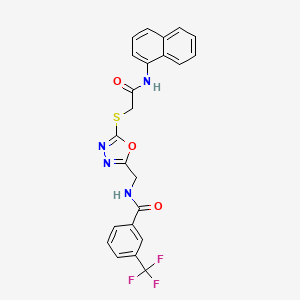

![1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2550279.png)